N-[3-(Octylamino)propyl]-D-gluconamide
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Overview
Description
N-[3-(Octylamino)propyl]-D-gluconamide is a chemical compound with the molecular formula C17H36N2O6 It is known for its unique structure, which includes an octylamino group attached to a D-gluconamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Octylamino)propyl]-D-gluconamide typically involves the reaction of D-gluconic acid with 3-(octylamino)propylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the amide bond. The process may involve steps such as:
- Activation of D-gluconic acid.
- Reaction with 3-(octylamino)propylamine.
- Purification of the resulting product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Octylamino)propyl]-D-gluconamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The octylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized gluconamide derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[3-(Octylamino)propyl]-D-gluconamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and bioactive compounds.
Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N-[3-(Octylamino)propyl]-D-gluconamide involves its interaction with specific molecular targets and pathways. The octylamino group can interact with biological membranes, potentially altering their properties and affecting cellular processes. The D-gluconamide backbone may also play a role in the compound’s biological activity, influencing its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-[3-(Hexylamino)propyl]-D-gluconamide: Similar structure but with a hexyl group instead of an octyl group.
N-[3-(Decylamino)propyl]-D-gluconamide: Contains a decyl group, leading to different chemical and physical properties.
N-[3-(Dodecylamino)propyl]-D-gluconamide: Features a longer dodecyl chain, affecting its interactions and applications.
Uniqueness
N-[3-(Octylamino)propyl]-D-gluconamide is unique due to its specific octyl chain length, which influences its hydrophobicity and interaction with biological systems. This makes it particularly suitable for applications where moderate hydrophobicity is desired, distinguishing it from its shorter or longer chain analogs.
Properties
CAS No. |
93980-73-5 |
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Molecular Formula |
C17H36N2O6 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[3-(octylamino)propyl]hexanamide |
InChI |
InChI=1S/C17H36N2O6/c1-2-3-4-5-6-7-9-18-10-8-11-19-17(25)16(24)15(23)14(22)13(21)12-20/h13-16,18,20-24H,2-12H2,1H3,(H,19,25)/t13-,14-,15+,16-/m1/s1 |
InChI Key |
LOMLQPJYXUWYEH-LVQVYYBASA-N |
Isomeric SMILES |
CCCCCCCCNCCCNC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCNCCCNC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
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